1-Pentyn-3-ol, 5-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-ol, 5-(phenylmethoxy)- is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is also known by its Chemical Abstracts Service (CAS) number 90246-36-9 .
Vorbereitungsmethoden
The synthesis of 1-Pentyn-3-ol, 5-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of 1-pentyn-3-ol with phenylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Pentyn-3-ol, 5-(phenylmethoxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-ol, 5-(phenylmethoxy)- has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-ol, 5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the phenylmethoxy group can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1-Pentyn-3-ol, 5-(phenylmethoxy)- can be compared with other similar compounds such as:
1-Pentyn-3-ol: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.
1-Phenyl-1-pentyn-3-ol: Contains a phenyl group directly attached to the alkyne, leading to different steric and electronic effects.
The uniqueness of 1-Pentyn-3-ol, 5-(phenylmethoxy)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90246-36-9 |
---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-phenylmethoxypent-1-yn-3-ol |
InChI |
InChI=1S/C12H14O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h1,3-7,12-13H,8-10H2 |
InChI-Schlüssel |
OHLYAMDFUGWEPR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(CCOCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.